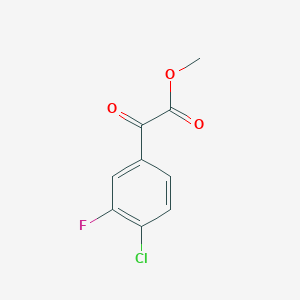![molecular formula C15H13F2NOS B2750768 N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 303091-69-2](/img/structure/B2750768.png)
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl and methylphenyl sulfanyl groups could potentially introduce steric hindrance, affecting the overall shape of the molecule. The electron-withdrawing nature of the fluorine atoms could also influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the acetamide group might undergo hydrolysis under acidic or basic conditions to form acetic acid and an amine. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atoms could increase its polarity, potentially affecting its solubility in different solvents. The presence of the acetamide group could allow for hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of sulfanilamide derivatives have been explored for their thermal properties and potential antimicrobial activities. For example, Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and characterized them using various spectroscopic methods. Their thermal stability and antimicrobial activity were evaluated, although no significant antibacterial activity was observed with the introduction of the benzene ring to the CO-NH group or SO2-NH moiety, and none exhibited antifungal activity (Lahtinen et al., 2014).
Antiviral and Antimicrobial Applications
- In the realm of antiviral research, Jenepha Mary et al. (2022) focused on the vibrational spectroscopic signatures of an antiviral active molecule, revealing the importance of stereo-electronic interactions for stability. This study, while not directly related to N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, demonstrates the potential for similar compounds to be explored for their antiviral activities (Jenepha Mary et al., 2022).
Applications in Organic Synthesis
- The utility of similar compounds in organic synthesis and as intermediates for further chemical transformations has been highlighted. For instance, the synthesis of modafinil, a drug used in the treatment of narcolepsy, involves steps that could be analogous to reactions involving N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. This underscores the compound's potential role in the synthesis of complex molecules (Taghizadeh et al., 2016).
Material Science Applications
- In the field of material science, the synthesis and characterization of fluorinated poly(arylene ether sulfide)s containing ethynyl groups for use in polymeric optical waveguide devices have been explored. Such studies indicate the potential for N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide derivatives to contribute to the development of advanced materials with specific optical properties (Kim et al., 2001).
Mécanisme D'action
Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to comment on its mechanism of action. If this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c1-10-2-5-12(6-3-10)20-9-15(19)18-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLLPMWDXWZABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


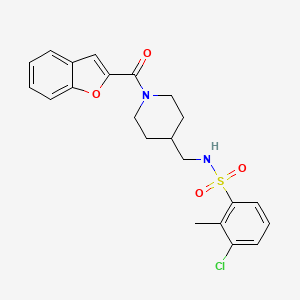
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)
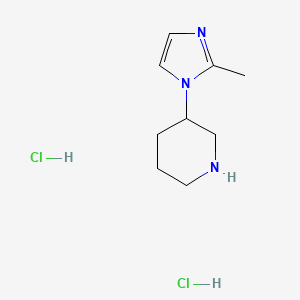
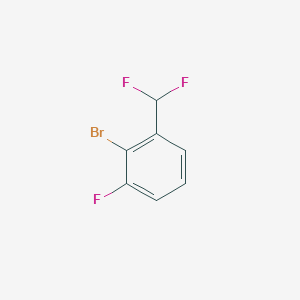
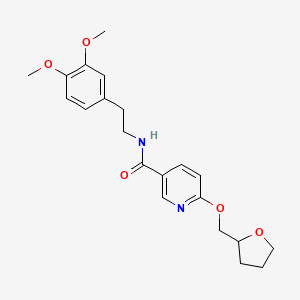



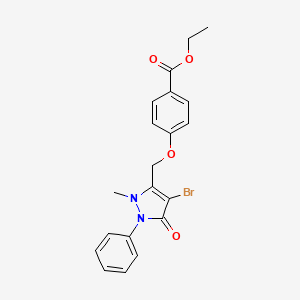
![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)
